molecular formula C21H21ClN4O3S B2527418 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1251683-14-3

2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2527418
CAS No.: 1251683-14-3
M. Wt: 444.93
InChI Key: MJJHVPIZCPDTHN-UHFFFAOYSA-N
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Description

The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide features a pyrimidine core substituted at the 4-position with a sulfanyl-linked acetamide group. Key structural elements include:

  • A 6-[(4-chlorobenzyl)amino]pyrimidin-4-yl moiety, introducing a chlorinated aromatic system and amino functionality.
  • A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen, providing electron-donating methoxy substituents.
  • A sulfanyl bridge (-S-) connecting the pyrimidine and acetamide components.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-28-16-7-8-18(29-2)17(9-16)26-20(27)12-30-21-10-19(24-13-25-21)23-11-14-3-5-15(22)6-4-14/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJHVPIZCPDTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the 4-chlorophenylmethylamino group and the sulfanyl group. The final step involves the attachment of the acetamide moiety to the 2,5-dimethoxyphenyl group. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in cancer pathways. Compounds with similar structures have demonstrated the ability to inhibit critical enzymes that facilitate tumor growth and metastasis .

Antimicrobial Activity

There is emerging evidence that compounds in this class possess antimicrobial properties. Studies have indicated that structurally related compounds exhibit activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Activity : A study demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
  • Antimicrobial Effects : Research indicated that compounds with similar structures displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Core Modifications

(a) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Structural Differences: Pyrimidine substituents: 4,6-diamino vs. 6-[(4-chlorobenzyl)amino] in the target compound. Acetamide substituent: 4-chlorophenyl vs. 2,5-dimethoxyphenyl.
  • Implications: The diaminopyrimidine in the analog enables stronger hydrogen-bonding interactions, which could enhance solubility or crystallinity . The 4-chlorophenyl group (vs.
(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Structural Differences: Pyrimidine substituents: 4,6-dimethyl (electron-donating) vs. chlorobenzylamino (bulky, electron-withdrawing). Acetamide substituent: 4-methylpyridinyl (aromatic, basic) vs. 2,5-dimethoxyphenyl (non-basic, electron-rich).
  • Implications: Methyl groups on pyrimidine reduce steric hindrance compared to the target’s chlorobenzyl group, possibly improving synthetic accessibility .

Acetamide Substituent Variations

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structural Differences: Nitro and methylsulfonyl groups vs. dimethoxy and chlorobenzylamino groups. Nitro is strongly electron-withdrawing, while methoxy is electron-donating.
  • Methylsulfonyl introduces steric bulk and polarity, which may reduce membrane permeability compared to the target’s sulfanyl bridge.

Crystallographic and Intermolecular Interactions

  • and : Analogs exhibit intermolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking. The target’s dimethoxyphenyl group may form weaker CH⋯O interactions than the nitro or diamino groups in analogs . The chlorobenzyl group’s bulkiness could disrupt crystal packing compared to smaller substituents like methyl ().

Biological Activity

The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide (referred to as M179-3313) exhibits significant biological activity, making it a subject of interest in pharmacological research. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H21ClN4O3S
  • IUPAC Name : this compound
  • SMILES : COc(cc1)cc(NC(CSc2cc(NCc(cc3)ccc3Cl)ncn2)=O)c1OC

M179-3313 is believed to interact with various biological targets, primarily through its ability to inhibit specific enzymes and modulate signaling pathways. The presence of the pyrimidine and sulfanyl moieties suggests potential interactions with targets involved in inflammatory responses and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to M179-3313 exhibit notable anticancer properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines, with mechanisms often involving the inhibition of cell proliferation and induction of apoptosis. In particular, derivatives with electron-withdrawing groups like chlorine have demonstrated enhanced activity against cancer cells due to their ability to disrupt cellular signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that M179-3313 exhibits antibacterial activity against several strains of bacteria. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of metabolic processes essential for bacterial survival .

Anti-inflammatory Effects

Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The anti-inflammatory activity is often measured by the compound's ability to reduce edema in animal models. For instance, studies have reported IC50 values for related compounds in the low micromolar range, suggesting significant potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the molecular structure can significantly influence biological activity:

Substituent Effect on Activity
Chloro group (Cl) Enhances anticancer and antibacterial activity
Methoxy groups (OCH3) Contributes to anti-inflammatory properties
Sulfanyl group (S) Increases enzyme inhibition potential

Case Studies

  • Anticancer Study : A study involving a series of pyrimidine derivatives demonstrated that introducing a chlorophenyl group significantly increased cytotoxicity against breast cancer cell lines. The study reported an IC50 value of 15 µM for a closely related compound .
  • Anti-inflammatory Evaluation : In a model of carrageenan-induced paw edema, M179-3313 showed a significant reduction in inflammation compared to controls, with an efficacy comparable to standard anti-inflammatory drugs like indomethacin .

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